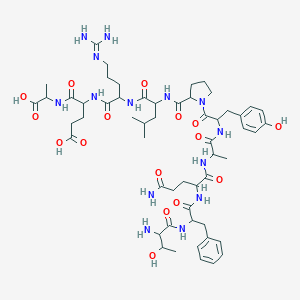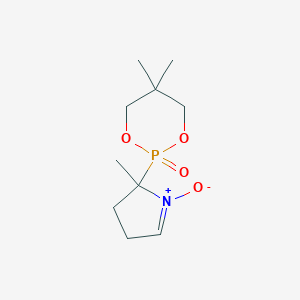
3-Amino-4-pyrrolidin-1-yl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-pyrrolidin-1-yl-benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-pyrrolidin-1-yl-benzoic acid is characterized by a five-membered pyrrolidine ring attached to a benzoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring in “3-Amino-4-pyrrolidin-1-yl-benzoic acid” is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Influence on Biological Activity
The structure of “3-Amino-4-pyrrolidin-1-yl-benzoic acid” allows for the investigation of the influence of steric factors on biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Use in Androgen Receptor Modulators
“3-Amino-4-pyrrolidin-1-yl-benzoic acid” has been used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) . This application is particularly important in the field of endocrinology and for the treatment of conditions like muscle wasting and osteoporosis .
Role in Detoxification and Clearance of Substances
The compound has shown potential in influencing the activity of pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Chemical Properties
“3-Amino-4-pyrrolidin-1-yl-benzoic acid” has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . Its InChI Key is KPCBFFYRSJPCJH-UHFFFAOYSA-N .
Availability and Pricing
This compound is commercially available and can be purchased from various scientific suppliers. For instance, Thermo Scientific™ sells it at a price of $34.77 for 1g .
Mécanisme D'action
Target of Action
The primary targets of 3-Amino-4-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s influence on biological activity is likely related to the steric factors and spatial orientation of substituents on the pyrrolidine ring
Pharmacokinetics
Its molecular weight (206.24) and formula (C11H14N2O2) suggest that it may have suitable properties for absorption and distribution . .
Result of Action
The molecular and cellular effects of 3-Amino-4-pyrrolidin-1-yl-benzoic acid’s action are currently unknown. As a biochemical used in proteomics research , it may have potential effects on protein structure or function, but this requires further investigation.
Propriétés
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKTXWBBLXQFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360092 |
Source


|
| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123986-58-3 |
Source


|
| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)



